N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

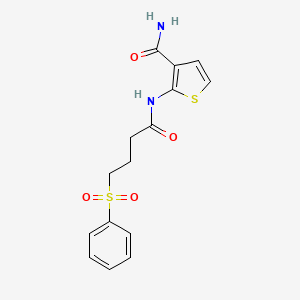

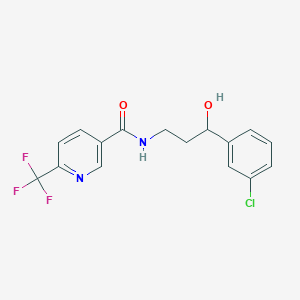

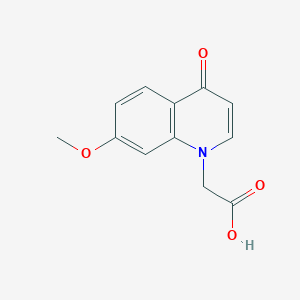

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide, also known as NSC745887, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. In

Aplicaciones Científicas De Investigación

Copper(II)-catalyzed Remote Sulfonylation

A study by Xia et al. (2016) explored the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, a process relevant to the modification of compounds like N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide. They developed a method that utilizes sodium sulfinates as sulfide sources, leading to environmentally friendly byproducts. This research could be foundational for creating derivatives with enhanced biological activities or chemical properties (Xia et al., 2016).

Antimalarial and Antiviral Applications

Fahim and Ismael (2021) investigated the antimalarial activity of sulfonamide derivatives and their potential use as COVID-19 therapeutics through computational calculations and molecular docking studies. Their research highlights the versatility of sulfonamide derivatives in targeting various diseases, suggesting a wide range of applications for compounds with similar structures (Fahim & Ismael, 2021).

Anticancer Agents

Lee et al. (2016) synthesized 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, demonstrating potent anticancer activity by inhibiting histone deacetylase. These findings suggest that structural analogs, including N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide, could have therapeutic potential in cancer treatment through similar mechanisms of action (Lee et al., 2016).

Antiprotozoal Evaluation

Silva et al. (2010) conducted an in vitro antiprotozoal evaluation of zinc and copper complexes based on sulfonamides containing 8-aminoquinoline ligands. Their work indicates the potential of sulfonamide-based compounds in treating protozoal infections, underscoring the broad-spectrum activity that could be explored with N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide and its derivatives (Silva et al., 2010).

Propiedades

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-3-8-16-14(19)15(20)17-12-7-6-11-5-4-9-18(13(11)10-12)23(2,21)22/h3,6-7,10H,1,4-5,8-9H2,2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRARZXBHLMFCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-prop-2-enyloxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2691162.png)

![5-Chloro-2-[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2691168.png)

![1'-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2691174.png)

![3-[({12-Oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2691175.png)

![2,3-dimethyl-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2691176.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2691178.png)